UVI 3003

Übersicht

Beschreibung

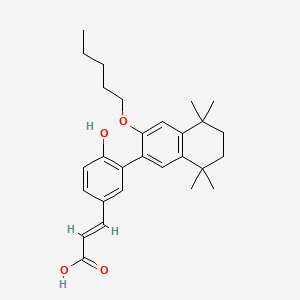

UVI 3003: ist ein hochspezifischer Antagonist des Retinoid-X-Rezeptors (RXR). Es ist bekannt für seine starke Bindungsaffinität zu RXR und wird in der wissenschaftlichen Forschung umfassend eingesetzt, um die Rolle von RXR in verschiedenen biologischen Prozessen zu untersuchen . Die Verbindung hat eine Summenformel von C28H36O4 und ein Molekulargewicht von 436,58 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: UVI 3003 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Naphthalinderivats beinhalten. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Das Verfahren umfasst mehrere Reinigungsschritte, um einen hohen Reinheitsgrad zu erreichen, der oft 99 % übersteigt .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden, obwohl dies weniger häufig ist.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Pentyloxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können eingesetzt werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird verwendet, um die strukturelle Dynamik von RXR und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen. Es hilft, die Wechselwirkung von RXR mit anderen Molekülen und seinen Einfluss auf chemische Reaktionen zu verstehen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von RXR in zellulären Prozessen zu untersuchen, darunter Zellproliferation, Differenzierung und Apoptose. Es wird auch verwendet, um die Auswirkungen der RXR-Antagonisierung auf verschiedene biologische Signalwege zu untersuchen .

Medizin: Es wird verwendet, um therapeutische Ziele zu erforschen und neue Behandlungen für Erkrankungen wie Krebs und Stoffwechselstörungen zu entwickeln .

Industrie: Im Industriesektor wird this compound als chemischer Stabilisator verwendet, um die Haltbarkeit von Polymeren zu verbessern, die ultraviolettem Licht ausgesetzt sind. Es hilft, die Photodegradation von Kunststoffen zu verhindern, die in verschiedenen Außenanwendungen verwendet werden .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den Retinoid-X-Rezeptor (RXR) bindet und dessen Aktivität hemmt. RXR ist ein Kernrezeptor, der die Genexpression reguliert, indem er Heterodimere mit anderen Kernrezeptoren bildet. Durch die Antagonisierung von RXR stört this compound die normale Funktion von RXR, was zu Veränderungen der Genexpression und zellulären Prozessen führt .

Analyse Chemischer Reaktionen

Types of Reactions: UVI 3003 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives, although this is less common.

Substitution: The compound can undergo substitution reactions, particularly involving the pentyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

Chemistry: UVI 3003 is used to study the structural dynamics of RXR and its role in various chemical processes. It helps in understanding the interaction of RXR with other molecules and its impact on chemical reactions .

Biology: In biological research, this compound is used to investigate the role of RXR in cellular processes, including cell proliferation, differentiation, and apoptosis. It is also used to study the effects of RXR antagonism on various biological pathways .

Medicine: It is used to explore therapeutic targets and develop new treatments for conditions such as cancer and metabolic disorders .

Industry: In the industrial sector, this compound is used as a chemical stabilizer to enhance the durability of polymers exposed to ultraviolet light. It helps in preventing the photodegradation of plastics used in various outdoor applications .

Wirkmechanismus

UVI 3003 exerts its effects by binding to the retinoid X receptor (RXR) and inhibiting its activity. RXR is a nuclear receptor that regulates gene expression by forming heterodimers with other nuclear receptors. By antagonizing RXR, this compound disrupts the normal function of RXR, leading to changes in gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bexaroten: Ein RXR-Agonist, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

9-cis-Retinsäure: Ein natürlicher Ligand für RXR, der als Agonist wirkt.

UVI 2112: Ein weiterer RXR-Antagonist mit ähnlichen Bindungseigenschaften wie UVI 3003.

Einzigartigkeit: this compound ist aufgrund seiner hohen Selektivität und starken Bindungsaffinität zu RXR einzigartig. Im Gegensatz zu anderen RXR-Antagonisten bietet this compound einen besseren Schutz gegen den Deuterium-Austausch, was auf eine stärker eingeschränkte Konformation des RXR-Proteins schließen lässt . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der strukturellen Dynamik und der funktionellen Rollen von RXR in verschiedenen biologischen Prozessen.

Biologische Aktivität

UVI 3003 is a synthetic compound recognized primarily as a Retinoid X Receptor (RXR) antagonist . Its biological activity has been extensively studied, particularly in relation to its effects on amphibian development and the modulation of nuclear hormone receptor signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on gene expression, and implications for developmental biology.

This compound functions as an RXR antagonist, displaying high binding affinity for RXR without affecting the corepressor interaction capacity of the retinoic acid receptor (RAR) subunit within the RAR-RXR heterodimer context . This unique property allows it to modulate various signaling pathways, particularly those involving thyroid hormone receptors (TRs) and peroxisome proliferator-activated receptors (PPARs).

Activation of PPARγ

Research has demonstrated that this compound activates Xenopus PPARγ (xPPARγ) in vitro and in vivo, while it does not significantly activate human or mouse PPARγ . This activation is linked to teratogenic effects observed in Xenopus tropicalis embryos, suggesting that this compound can induce similar malformations as other RXR agonists like triphenyltin (TPT) due to its ability to activate xPPARγ.

Teratogenic Effects

The teratogenicity of this compound was examined through studies involving Xenopus tropicalis embryos. These studies revealed that exposure during critical developmental windows resulted in significant changes in gene expression and morphological abnormalities . The activation of xPPARγ was identified as a key mechanism leading to these teratogenic effects.

Case Study: Gene Expression Changes

In a study assessing the impact of this compound on gene expression during embryonic development, researchers utilized RNA sequencing to analyze differential gene expression in response to treatment with this compound compared to controls. The results indicated significant alterations in several transcription factors associated with developmental processes, including:

- Sox4

- Fosl2

- Mxd1

- Mafb

- Nfib

These findings highlight the potential for this compound to disrupt normal developmental signaling pathways through its action on RXR and PPARγ .

Comparative Studies

A comparative analysis was conducted to evaluate the effects of this compound against other RXR ligands. In experiments with transgenic Xenopus laevis tadpoles, this compound was shown to inhibit thyroid hormone (T3)-induced resorption phenotypes, contrasting with the potentiating effects seen with RXR agonists like bexarotene (Bex) and TBT . This underscores the antagonistic role of this compound in thyroid hormone signaling.

Table: Summary of Biological Activities

| Activity | This compound | Bexarotene (Bex) | Triphenyltin (TPT) |

|---|---|---|---|

| RXR Binding Affinity | High | Moderate | High |

| PPARγ Activation | Yes (xPPARγ only) | No | Yes |

| Teratogenicity | Yes | No | Yes |

| Thyroid Hormone Modulation | Inhibition | Potentiation | Potentiation |

Eigenschaften

CAS-Nummer |

847239-17-2 |

|---|---|

Molekularformel |

C28H36O4 |

Molekulargewicht |

436.6 g/mol |

IUPAC-Name |

3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31) |

InChI-Schlüssel |

APJSHECCIRQQDV-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

Isomerische SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |

Kanonische SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

UVI3003, UVI 3003, UVI-3003 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.